4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836378
InChI: InChI=1S/C9H15N3O2S/c1-9(2,3)7-6(15(4,13)14)5-11-8(10)12-7/h5H,1-4H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H15N3O2S
Molecular Weight: 229.30 g/mol

4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15836378

Molecular Formula: C9H15N3O2S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine -

Specification

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
IUPAC Name 4-tert-butyl-5-methylsulfonylpyrimidin-2-amine
Standard InChI InChI=1S/C9H15N3O2S/c1-9(2,3)7-6(15(4,13)14)5-11-8(10)12-7/h5H,1-4H3,(H2,10,11,12)
Standard InChI Key MNSKHAFUOCZMQI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=NC=C1S(=O)(=O)C)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine features a pyrimidine core substituted with a tert-butyl group at position 4 and a methylsulfonyl group at position 5 (Figure 1). The IUPAC name is derived systematically: the parent pyrimidine ring is numbered such that the amine group (-NH₂) occupies position 2, with tert-butyl and methylsulfonyl groups at positions 4 and 5, respectively .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1708179-37-6
Molecular FormulaC₉H₁₅N₃O₂S
Molecular Weight229.3 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

The compound’s stability under standard storage conditions and high purity make it suitable for synthetic applications . Its solubility profile remains undocumented, but analogous sulfonylated pyrimidines exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Reported Synthetic Routes

The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step sequences starting from functionalized pyrimidine precursors. While no direct protocol is disclosed in the literature, analogous routes for structurally related compounds suggest feasible strategies:

Nucleophilic Substitution and Sulfonylation

A common approach involves introducing the methylsulfonyl group via oxidation of a thioether intermediate. For example, in the synthesis of similar pyrimidines, thiourea derivatives are methylated and subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) to yield sulfonyl groups . Applied to this compound, 5-mercapto-4-(tert-butyl)pyrimidin-2-amine could undergo methylation followed by oxidation to install the methylsulfonyl moiety .

Friedel-Crafts Acylation and Cyclization

Alternative routes leverage Friedel-Crafts reactions to construct the pyrimidine ring. For instance, 2-chloro-1-(tert-butyl)ethanone may react with methylsulfonyl-containing amidines under microwave irradiation to form the pyrimidine core . This method aligns with protocols used for 5-substituted-2-anilino-4-thiazolylpyrimidines, where cyclocondensation yields the heterocyclic scaffold .

Industrial-Scale Considerations

Large-scale production faces challenges in controlling regioselectivity during sulfonylation and minimizing byproducts from tert-butyl group decomposition. Patent literature emphasizes the use of flow chemistry to enhance yield and purity in analogous tert-butyl-pyrimidine syntheses .

Applications in Drug Development

Intermediate in Medicinal Chemistry

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For instance, tert-butyl-pyrimidine derivatives are precursors to PI3K and mTOR inhibitors currently in clinical trials . Its amine group facilitates further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Structure-Activity Relationship (SAR) Studies

Introducing electron-withdrawing groups (e.g., methylsulfonyl) at the 5-position enhances metabolic stability compared to non-sulfonylated analogs . Substitution at the 4-position with tert-butyl improves lipophilicity, potentially enhancing blood-brain barrier penetration in central nervous system-targeted therapies .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis enable enantioselective synthesis of tert-butyl-containing heterocycles. For example, chiral phosphoric acids catalyze the formation of pyrimidines with high enantiomeric excess (ee), a strategy applicable to this compound for producing enantiopure derivatives .

Targeted Drug Delivery Systems

Nanoparticle-encapsulated sulfonylated pyrimidines show improved bioavailability in preclinical models . Functionalizing 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine with polyethylene glycol (PEG) chains could enhance its solubility and tumor-targeting efficiency.

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